

Technical Guide to (R)-Hexan-3-amine: Synthesis, Characterization, and Procurement

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-Hexan-3-amine**, a chiral amine that is not readily available from commercial chemical suppliers. This document outlines potential synthetic routes to obtain this specific enantiomer, including enzymatic resolution and asymmetric synthesis, and provides detailed hypothetical experimental protocols. It also includes expected characterization data and discusses options for custom synthesis.

Commercial Availability and Suppliers

As of late 2025, **(R)-Hexan-3-amine** is not a stock chemical available from major suppliers. Searches for this specific enantiomer on platforms such as Sigma-Aldrich, Fisher Scientific, and VWR, as well as aggregator sites like Molport and eMolecules, do not yield any direct suppliers. While the racemic mixture, 3-Hexanamine (CAS No. 16751-58-9), is listed by some chemical vendors, the individual (R)- and (S)-enantiomers are not.

For researchers requiring **(R)-Hexan-3-amine**, the primary methods of procurement are:

- In-house synthesis: Utilizing established methods of asymmetric synthesis or chiral resolution.
- Custom synthesis: Commissioning a specialized chemical synthesis company to produce the compound. Several companies offer custom synthesis of chiral molecules.



Data Presentation

The following table summarizes the expected physicochemical properties of **(R)-Hexan-3-amine**.

Property	Value
Molecular Formula	C ₆ H ₁₅ N
Molecular Weight	101.19 g/mol
Appearance	Colorless to pale yellow liquid (expected)
Boiling Point	~118-120 °C (for racemic mixture)
Density	~0.76 g/mL (for racemic mixture)
CAS Number	12596147-1 (PubChem CID)
Chirality	Contains one stereocenter
Solubility	Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane)
Expected ¹ H NMR (CDCI ₃)	δ ~2.7-2.9 (m, 1H, CH-N), 1.2-1.6 (m, 4H, CH ₂), 0.8-1.0 (t, 6H, CH ₃)
Expected ¹³ C NMR (CDCl ₃)	δ ~55 (CH-N), ~30 (CH ₂), ~20 (CH ₂), ~14 (CH ₃), ~10 (CH ₃)

Experimental Protocols

Given the lack of commercial availability, the following sections detail two plausible and well-established methods for obtaining **(R)-Hexan-3-amine** in a laboratory setting: enzymatic kinetic resolution and asymmetric synthesis using a chiral auxiliary.

Enzymatic Kinetic Resolution of Racemic 3-Hexanamine

This method involves the selective acylation of the (S)-enantiomer from a racemic mixture of 3-hexanamine using a lipase, leaving the desired (R)-enantiomer unreacted.

Materials:



- Racemic 3-hexanamine
- Lipase (e.g., Candida antarctica lipase B (CALB), immobilized)
- Acylating agent (e.g., ethyl acetate, vinyl acetate)
- Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
- Aqueous HCl solution (1 M)
- Aqueous NaOH solution (2 M)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve racemic 3-hexanamine (1.0 eq) in the chosen anhydrous organic solvent. Add the immobilized lipase (e.g., CALB, ~50-100 mg per mmol of amine).
- Acylation: Add the acylating agent (e.g., ethyl acetate, 1.5 eq) to the mixture.
- Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor
 the reaction progress by chiral gas chromatography (GC) or thin-layer chromatography
 (TLC). The reaction should be stopped at approximately 50% conversion to achieve high
 enantiomeric excess for both the acylated product and the remaining amine.
- Work-up:
 - Filter off the immobilized enzyme and wash it with the reaction solvent.
 - Extract the filtrate with 1 M HCl (aq) to separate the unreacted (R)-Hexan-3-amine (which will form the hydrochloride salt and move to the aqueous phase) from the N-acetyl-(S)-3-hexanamine (which will remain in the organic phase).



- Isolation of (R)-Hexan-3-amine:
 - Collect the aqueous layer and basify it with 2 M NaOH (aq) to a pH > 12.
 - Extract the free (R)-Hexan-3-amine with dichloromethane.
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-Hexan-3-amine.
- Purification: Purify the crude product by distillation or column chromatography on silica gel.
- Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the final product using chiral GC analysis, typically after derivatization with a suitable agent like trifluoroacetic anhydride.

Asymmetric Synthesis via Reductive Amination with a Chiral Auxiliary

This approach involves the reaction of 3-hexanone with a chiral amine (the chiral auxiliary) to form a chiral imine, which is then reduced diastereoselectively. Subsequent removal of the chiral auxiliary yields the desired **(R)-Hexan-3-amine**. A common chiral auxiliary for this purpose is (R)-(+)- α -methylbenzylamine.

Materials:

- 3-Hexanone
- $(R)-(+)-\alpha$ -Methylbenzylamine
- Titanium (IV) isopropoxide (Ti(OiPr)₄)
- Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN))
- Methanol
- Palladium on carbon (Pd/C)
- Hydrogen gas source



- · Diethyl ether
- Aqueous HCl solution (1 M)
- Aqueous NaOH solution (2 M)
- Anhydrous magnesium sulfate

Procedure:

- Imine Formation:
 - o In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hexanone (1.0 eq) and (R)-(+)- α -methylbenzylamine (1.0 eq) in a suitable solvent like toluene.
 - Add Ti(OiPr)₄ (1.1 eq) and stir the mixture at room temperature for several hours to facilitate the formation of the chiral imine.
- Diastereoselective Reduction:
 - Cool the reaction mixture to 0 °C and add a solution of the reducing agent (e.g., NaBH₄ in methanol) dropwise.
 - Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or GC).
- Work-up:
 - Quench the reaction by the slow addition of water.
 - Filter the mixture through celite to remove titanium salts.
 - Extract the filtrate with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is a mixture of diastereomeric secondary amines.



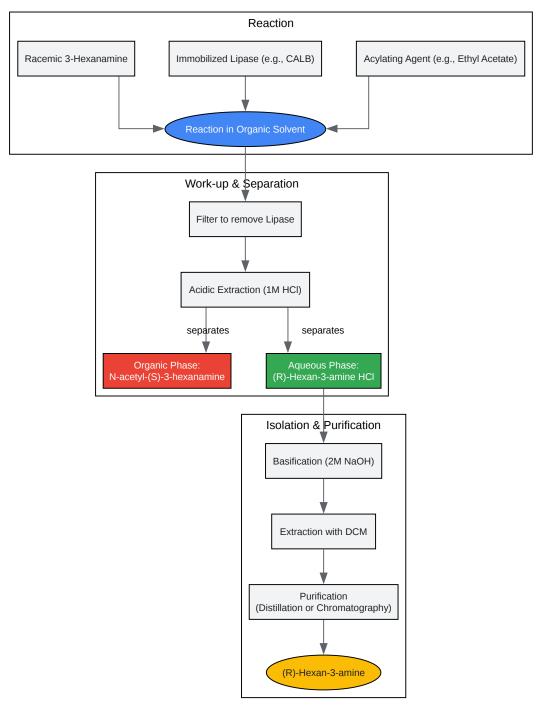
- Removal of Chiral Auxiliary:
 - Dissolve the crude diastereomeric mixture in methanol and add Pd/C.
 - \circ Subject the mixture to hydrogenolysis (hydrogen gas at a suitable pressure, e.g., 1-5 atm) to cleave the α -methylbenzyl group.
 - Monitor the reaction by TLC or GC until the starting material is consumed.
- · Isolation and Purification:
 - Filter the reaction mixture through celite to remove the Pd/C catalyst.
 - Concentrate the filtrate under reduced pressure.
 - The resulting crude product is (R)-Hexan-3-amine. Purify by distillation or column chromatography.
- Enantiomeric Excess Determination: Analyze the enantiomeric excess of the final product by chiral GC.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.



Workflow for Enzymatic Kinetic Resolution of 3-Hexanamine





Workflow for Asymmetric Synthesis of (R)-Hexan-3-amine Imine Formation & Reduction 3-Hexanone (R)-(+)- α -Methylbenzylamine (Ti(OiPr)₄) Diastereoselective Reduction (NaBH₄) Auxiliary Removal Work-up & Isolation of Diastereomeric Amines Hydrogenolysis (H₂, Pd/C) Final Product Purification (Distillation or Chromatography)

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